3,5-dimethoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
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Overview
Description
3,5-dimethoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes methoxy groups and a benzothiazole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps. One common approach starts with the preparation of 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid, which is then reacted with appropriate amine derivatives using triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent . The yields of the resulting benzamides can vary, with 2,3-dimethoxybenzamides obtained in yields of 43-50%, while 3-acetoxy-2-methylbenzamides are prepared in higher yields of 40-72% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the principles of organic synthesis and purification, such as recrystallization and chromatography, would be applicable in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like THF or dichloromethane (DCM), and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
3,5-dimethoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: Its antioxidant and antibacterial properties make it useful in developing new materials and products.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with molecular targets such as kinases. Specifically, it acts as a dual inhibitor of DAPK1 and CSF1R, which are involved in the formation of tau aggregates and neuroinflammation, respectively . By inhibiting these kinases, the compound can potentially counteract neuronal death and alleviate neuroinflammation.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trimethoxy-N-(3-methyl-2-pyridinyl)benzamide
- 3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride
- N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Uniqueness
Compared to similar compounds, 3,5-dimethoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide stands out due to its dual inhibitory action on DAPK1 and CSF1R, making it a promising candidate for research in neurodegenerative diseases .
Properties
IUPAC Name |
3,5-dimethoxy-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-5-9-22-18-16(26-4)7-6-8-17(18)27-20(22)21-19(23)13-10-14(24-2)12-15(11-13)25-3/h1,6-8,10-12H,9H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRIKMOTKFGRPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=CC(=C3)OC)OC)N2CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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